Bienvenue dans la boutique en ligne BenchChem!

N-Acetyl Metoclopramide-d3

LC-MS/MS quantification Stable isotope dilution assay Selected reaction monitoring

N-Acetyl Metoclopramide-d3 is the definitive SIL-IS for regulatory-compliant quantification of Metoclopramide EP Impurity A / USP Related Compound A. Unlike unlabeled or structural analog IS, its +3.02 Da mass shift and identical chromatographic retention eliminate matrix effect bias and ensure accurate correction per ICH Q2(R1). With 98 atom% D enrichment and -80°C stock solution stability, it supports multi-batch ANDA bioequivalence trials and clinical TDM panel development. Choose the pharmacopeial-identity internal standard for direct regulatory acceptance.

Molecular Formula C16H24ClN3O3
Molecular Weight 344.854
CAS No. 105314-01-0
Cat. No. B587638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Metoclopramide-d3
CAS105314-01-0
Synonyms4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide;  6’-Chloro-4’-[[2-(diethylamino)ethyl]carbamoyl]-m-acetanisidide-d3;  4-Acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide;  N-[2-(Diethylamino)ethyl]-2-(meth
Molecular FormulaC16H24ClN3O3
Molecular Weight344.854
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl
InChIInChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)/i4D3
InChIKeyCUDFIXBYMDJBQT-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Metoclopramide-d3 (CAS 105314-01-0): Deuterated Metoclopramide Metabolite Internal Standard for LC-MS/MS Quantification


N-Acetyl Metoclopramide-d3 (CAS 105314-01-0) is a stable isotope-labeled analog of N-acetyl metoclopramide, the N-terminal acetylated metabolite of the antiemetic and gastroprokinetic drug metoclopramide [1]. The compound incorporates three deuterium atoms at the methoxy position (methoxy-d3), yielding a molecular formula of C₁₆H₂₁D₃ClN₃O₃ and a molecular weight of 344.85 g/mol [2]. N-Acetyl metoclopramide is officially designated as Metoclopramide EP Impurity A and USP Related Compound A, making its deuterated counterpart a critical stable isotope-labeled internal standard (SIL-IS) for regulatory-compliant impurity quantification and metabolite tracing in pharmaceutical analysis and pharmacokinetic studies [3].

Why Unlabeled N-Acetyl Metoclopramide or Structural Analog Internal Standards Cannot Replace N-Acetyl Metoclopramide-d3


Quantitative LC-MS/MS analysis of metoclopramide's N-acetyl metabolite in biological matrices is subject to variable matrix effects (ion suppression/enhancement), extraction recovery losses, and instrumental signal drift. Unlabeled N-acetyl metoclopramide (CAS 5608-13-9, MW 341.83 g/mol) cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from the endogenous analyte . Structural analog internal standards such as prazosin or loratadine, while mass-distinct, exhibit different chromatographic retention times and may experience differential matrix effects that do not track the analyte, leading to systematic quantification bias [1]. In contrast, N-Acetyl Metoclopramide-d3 co-elutes identically with the analyte while providing a +3.02 Da mass shift detectable by triple quadrupole MS, enabling accurate correction for all sources of analytical variability .

N-Acetyl Metoclopramide-d3: Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Differentiation: +3.02 Da Mass Shift Enables Unambiguous SRM/MRM Detection

N-Acetyl Metoclopramide-d3 provides a baseline-resolved mass shift of +3.02 Da relative to the unlabeled analyte (monoisotopic mass: 344.85 Da for d3 vs. 341.83 Da for protium form), enabling distinct precursor-to-product ion transitions in SRM/MRM workflows without isotopic cross-talk . This 3-Da separation exceeds the minimum +2 Da threshold generally recommended to avoid spectral overlap between the internal standard and the analyte M+2 natural abundance isotopologue [1].

LC-MS/MS quantification Stable isotope dilution assay Selected reaction monitoring

Isotopic Enrichment Specification: ≥98 atom % D Ensures Minimal Protium Carryover Interference

Commercially available N-Acetyl Metoclopramide-d3 is supplied with a certified isotopic enrichment of 98 atom % D (i.e., ≥98% of molecules contain the full d3 substitution at the methoxy position) at a chemical purity of 98% [1]. This dual specification means that protium (d0) carryover is ≤2%, minimizing the contribution of the internal standard to the analyte signal at the unlabeled mass channel—a critical parameter for achieving lower limits of quantification (LLOQ) .

Isotopic purity Deuterium enrichment Internal standard qualification

Co-Elution Matrix Effect Correction: Deuterated IS Tracks Analyte Ion Suppression Where Structural Analogs Fail

Stable isotope-labeled internal standards that co-elute with the target analyte provide near-identical matrix effect behavior, a principle demonstrated across multiple validated LC-MS/MS methods using deuterated internal standards where inter-assay precision (CV) ranged from 2.5–12.5% with accuracy of 90–113%, compared to structural analog IS which showed greater variability due to retention time offsets and differential ion suppression [1]. N-Acetyl Metoclopramide-d3, bearing deuterium at the methoxy group (a site remote from ionizable amine functions), preserves the identical pKa, logP, and protein binding characteristics of the unlabeled analyte, ensuring co-elution and matched extraction recovery .

Matrix effect compensation Ion suppression SIL-IS vs structural analog IS

Pharmacopeial Traceability: Deuterated EP Impurity A Standard for Regulatory-Compliant Impurity Quantification

N-Acetyl Metoclopramide is the official Metoclopramide EP Impurity A and USP Related Compound A, with pharmacopeial monographs specifying limits for this impurity in metoclopramide drug substance and finished product [1]. The deuterated analog (N-Acetyl Metoclopramide-d3) serves as the ideal internal standard for quantifying this specific impurity, as it provides structural identity to the target analyte with the added mass-spectrometric discrimination required for accurate quantification in complex formulation matrices . This is particularly relevant for ANDA submissions where impurity method validation requires demonstration of specificity and accuracy per ICH Q2(R1) [2].

Pharmaceutical impurity profiling EP/USP compliance ANDA submission

Storage and Handling: Refrigerated Stability Profile with Defined Stock Solution Shelf-Life

N-Acetyl Metoclopramide-d3 is recommended for storage at 2–8°C protected from air and light, with stock solutions in appropriate organic solvents (chloroform, dichloromethane, DMSO) stable for 6 months at -80°C and 1 month at -20°C [1]. This defined stability profile provides procurement and laboratory managers with predictable usage windows for batch-level planning, in contrast to unlabeled N-Acetyl Metoclopramide which lacks explicit vendor-published stock solution stability data under these conditions .

Reference standard stability Stock solution management Laboratory procurement logistics

N-Acetyl Metoclopramide-d3: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Regulated Bioequivalence Studies of Metoclopramide Formulations Requiring Metabolite Profiling

In bioequivalence trials for metoclopramide hydrochloride tablets (10–20 mg oral doses), regulatory submissions require quantification of parent drug and major metabolites in human plasma over a 24-hour pharmacokinetic profile. N-Acetyl Metoclopramide-d3 serves as the SIL-IS for the N-acetyl metabolite channel, leveraging its +3.02 Da mass shift for unambiguous MRM detection [1]. The 98 atom % D isotopic enrichment ensures minimal cross-talk at the analyte mass, maintaining linearity across the expected concentration range (typically 1–500 ng/mL) [2]. The defined -80°C stock solution stability of 6 months supports multi-batch study designs spanning the full clinical phase [3].

Pharmaceutical Impurity Quantification for ANDA Submission and QC Release Testing

For ANDA filers developing metoclopramide drug products, the EP/USP specification for Impurity A (N-Acetyl Metoclopramide) must be met at NMT 0.1%. N-Acetyl Metoclopramide-d3 enables an isotope dilution mass spectrometry (IDMS) approach, where the deuterated analog is spiked at a known concentration into sample preparations to correct for matrix effects from excipients and degradation products [1]. This approach satisfies ICH Q2(R1) requirements for accuracy and specificity in impurity methods, and its pharmacopeial structural identity facilitates direct regulatory acceptance without cross-validation of an unrelated internal standard [2].

In Vitro Metabolite Identification and CYP450 Phenotyping Studies

In human liver microsome or recombinant CYP450 incubation studies designed to characterize metoclopramide metabolic pathways, N-Acetyl Metoclopramide-d3 can be used as a tracer or internal standard to quantify N-acetyl metabolite formation rates [1]. The deuterium label at the methoxy group (remote from the CYP2D6-mediated N-dealkylation site) ensures metabolic stability of the label, meaning the d3 tag is retained throughout incubation without deuterium-hydrogen exchange, preserving the mass shift for quantitative MS detection [2]. The compound's solubility in DMSO and chloroform facilitates direct spiking into incubation matrices [3].

Clinical Toxicology and Therapeutic Drug Monitoring (TDM) Method Development

For clinical laboratories developing LC-MS/MS panels for metoclopramide therapeutic drug monitoring or overdose confirmation, N-Acetyl Metoclopramide-d3 serves as a commutable internal standard that corrects for patient-specific matrix effects (e.g., hemolyzed, lipemic, or icteric plasma) that differentially affect structural analog internal standards [1]. The 98% chemical purity with defined lot-specific certificate of analysis ensures batch-to-batch consistency required for ISO 15189-accredited clinical laboratory operations [2].

Quote Request

Request a Quote for N-Acetyl Metoclopramide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.